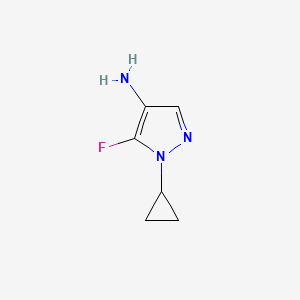
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its structure consists of a pyrazole ring substituted with a methyl group, a phenyl group, and an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine typically involves the diazotization of aniline derivatives followed by coupling with a pyrazole derivative. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 5-methyl-1H-pyrazol-3-amine under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reducing agents like sodium dithionite are commonly employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Phenyldiazenyl)phenol
- 5-Methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one
- 4-(4-Methylphenyl)-5-(phenyldiazenyl)-1,3-thiazol-2-amine
Uniqueness
(E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a candidate for pharmaceutical research.
Propriétés
Formule moléculaire |
C10H11N5 |
|---|---|
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
5-methyl-4-phenyldiazenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N5/c1-7-9(10(11)15-12-7)14-13-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,15) |
Clé InChI |
IFZMLVRAMWGWPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)N)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


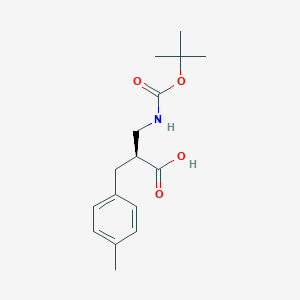
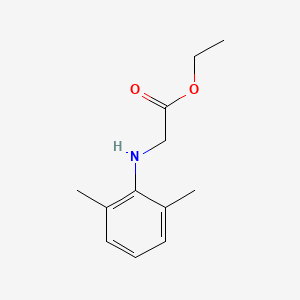
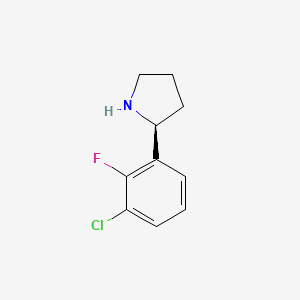
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
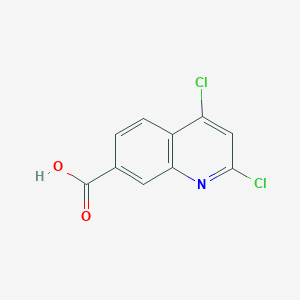
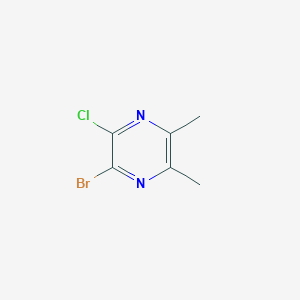
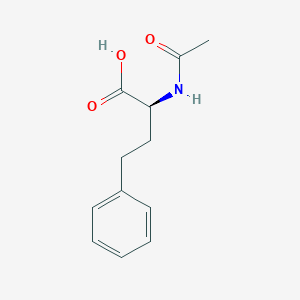

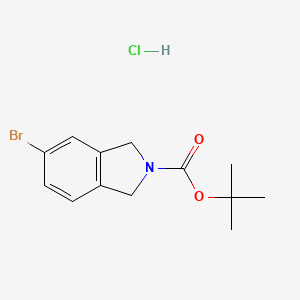
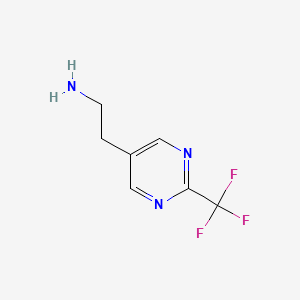
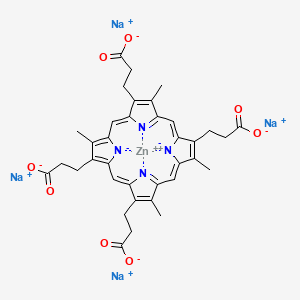
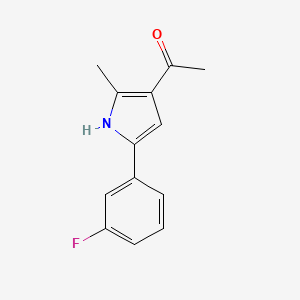
![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
